Home > Products > Screening Compounds P108428 > Romidepsin reduced
Romidepsin reduced - 390745-19-4

Romidepsin reduced

Catalog Number: EVT-10959099
CAS Number: 390745-19-4
Molecular Formula: C24H38N4O6S2
Molecular Weight: 542.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Romidepsin is a cyclic peptide compound recognized for its role as a histone deacetylase inhibitor, primarily used in the treatment of cutaneous T-cell lymphoma and peripheral T-cell lymphoma. It was approved by the Food and Drug Administration in 2004 and functions by altering gene expression through the modification of histone acetylation levels. This compound is derived from the fermentation of Chromobacterium violaceum and has been synthesized chemically for research and therapeutic applications .

Source

Romidepsin, also known as FK228, was initially isolated from the culture broth of Chromobacterium violaceum. Its chemical synthesis has been developed to allow for large-scale production, utilizing both solution-phase and solid-phase methods .

Classification

Romidepsin falls under the classification of histone deacetylase inhibitors (HDAC inhibitors). These compounds are significant in cancer therapy due to their ability to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell types .

Synthesis Analysis

Methods

The synthesis of Romidepsin can be achieved through various methods:

  1. Solution Phase Synthesis: This method employs both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. The synthesis involves coupling peptide fragments followed by cyclization and oxidation to form the final cyclic structure .
  2. Solid Phase Synthesis: This approach allows for the efficient assembly of peptide chains on a solid support, facilitating purification steps. The process includes sequential coupling reactions and can incorporate protecting groups that are removed at specific stages to yield the active compound .
  3. Nanoparticle Formulation: Recent developments involve encapsulating Romidepsin in polymer nanoparticles to enhance its pharmacokinetic properties. This method utilizes a nanoprecipitation technique to create stable formulations with improved bioavailability .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of Romidepsin. Characterization techniques such as mass spectrometry and high-performance liquid chromatography are commonly employed to confirm the identity and purity of synthesized compounds .

Molecular Structure Analysis

Structure

Romidepsin has a complex cyclic structure characterized by a unique arrangement of amino acids that contributes to its biological activity. The molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 318.38 g/mol.

Data

The structural features include:

  • A cyclic backbone formed by a series of amino acid residues.
  • A thiazole moiety that plays a critical role in its interaction with histone deacetylases.
  • Multiple functional groups that facilitate binding and biological activity.
Chemical Reactions Analysis

Reactions

Romidepsin primarily acts through the inhibition of histone deacetylases, leading to increased acetylation of histones and resultant changes in gene expression. The key reactions include:

  1. Acetylation Reaction: Romidepsin binds to the active site of histone deacetylases, preventing them from removing acetyl groups from histones, thereby promoting a more open chromatin structure conducive to gene transcription .
  2. Oxidation: During its synthesis, Romidepsin undergoes oxidation reactions that are crucial for forming disulfide bonds within its cyclic structure .

Technical Details

The inhibition mechanism involves competitive binding where Romidepsin mimics acetylated substrates, effectively blocking the enzyme's activity.

Mechanism of Action

Process

Romidepsin exerts its therapeutic effects primarily through the inhibition of histone deacetylases, which leads to:

  • Increased levels of acetylated histones.
  • Altered expression of genes involved in cell cycle regulation and apoptosis.
  • Induction of cell cycle arrest in cancer cells, particularly in G1 phase.

Data

Studies have shown that treatment with Romidepsin results in significant increases in histone H3 acetylation levels within treated cells, correlating with reduced cell proliferation rates . The compound's efficacy is often measured using IC50 values in various cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Stability: Sensitive to light and should be stored at low temperatures to maintain stability.

Chemical Properties

  • pH Range: Typically stable within a pH range of 4-7.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are utilized to confirm structural integrity during synthesis.

Applications

Scientific Uses

Romidepsin is primarily used in oncology for:

  • Treatment of cutaneous T-cell lymphoma.
  • Investigational studies for other malignancies including peripheral T-cell lymphoma.
  • Research into epigenetic regulation mechanisms due to its role as a histone deacetylase inhibitor.

Additionally, recent advancements include exploring nanoparticle formulations for enhanced delivery systems aimed at improving therapeutic outcomes while minimizing side effects associated with systemic administration .

Biochemical Activation Mechanisms of Romidepsin Reduced

Romidepsin (Istodax®), a bicyclic depsipeptide originally isolated from Chromobacterium violaceum, functions as a prodrug that requires biochemical activation to exert its therapeutic effects. The oxidized form of romidepsin contains a disulfide bridge that remains intact during systemic circulation. Intracellular activation occurs via reduction of this disulfide bond, generating the pharmacologically active dithiol compound known as romidepsin reduced. This reduction process is primarily mediated by the intracellular reducing agent glutathione, which facilitates the conversion through a thiol-disulfide exchange mechanism. The reduced dithiol form exhibits significantly enhanced binding affinity for zinc ions within the catalytic pockets of histone deacetylase enzymes compared to the oxidized prodrug [1] [4] [5].

The activation process demonstrates distinctive pharmacokinetic properties:

  • Rapid intracellular uptake: The oxidized prodrug form readily crosses cell membranes
  • Glutathione-dependent reduction: Conversion occurs primarily in the cytosolic compartment
  • Compartmentalized activity: The reduced form remains predominantly intracellular due to re-oxidation in extracellular environments
  • Metabolic vulnerability: The active dithiol form is susceptible to enzymatic degradation and re-oxidation, limiting its half-life to approximately 3 hours in physiological conditions [1] [5].

Table 1: Comparative Properties of Romidepsin Oxidized vs. Reduced Forms

PropertyOxidized Form (Prodrug)Reduced Form (Active)
Chemical StateDisulfide bridge intactDithiol form
Membrane PermeabilityHighLow
Zinc-binding AffinityWeakStrong
Primary LocalizationSystemic circulationIntracellular
Enzymatic Target AffinityModerateHigh

Cytochrome P450 enzymes, particularly CYP3A4 with minor contributions from CYP3A5, CYP1A1, CYP2B6, and CYP2C19, subsequently metabolize the active compound into at least ten distinct metabolites. This extensive hepatic metabolism contributes to the clearance of the active compound from the intracellular environment. The requirement for intracellular activation creates a therapeutic window that preferentially targets malignant cells with elevated reductive capacity and glutathione levels, providing a degree of selective toxicity against transformed cells [1] [5].

Properties

CAS Number

390745-19-4

Product Name

Romidepsin reduced

IUPAC Name

(3S,6Z,9S,12R,16S)-6-ethylidene-3,12-di(propan-2-yl)-16-[(E)-4-sulfanylbut-1-enyl]-9-(sulfanylmethyl)-1-oxa-4,7,10,13-tetrazacyclohexadecane-2,5,8,11,14-pentone

Molecular Formula

C24H38N4O6S2

Molecular Weight

542.7 g/mol

InChI

InChI=1S/C24H38N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15(9-7-8-10-35)11-18(29)27-19(13(2)3)23(32)26-17(12-36)22(31)25-16/h6-7,9,13-15,17,19-20,35-36H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17-,19-,20+/m1/s1

InChI Key

MEJLVLMAJJRLCR-GCCNXGTGSA-N

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC(CC(=O)NC(C(=O)NC(C(=O)N1)CS)C(C)C)C=CCCS)C(C)C

Isomeric SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@@H](CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)CS)C(C)C)/C=C/CCS)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.